molecular formula C13H10BF3KNO B1613414 Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate CAS No. 912350-01-7

Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate

Cat. No. B1613414
M. Wt: 303.13 g/mol
InChI Key: KWNGJSAKNIGTLH-UHFFFAOYSA-N
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Description

Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate is a chemical compound with the molecular formula C13H10BF3NO.K . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate is represented by the formula C13H10BF3NO.K . This indicates that the compound is composed of 13 carbon atoms, 10 hydrogen atoms, 1 boron atom, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 potassium atom .


Physical And Chemical Properties Analysis

Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate has a molecular weight of 303.131 . The compound has a melting point of over 250℃ . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates have been utilized in the first cross-coupling reaction with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, allows for the synthesis of biphenyls under phosphine-free conditions, demonstrating the reagent's role in creating complex aromatic compounds (E. Alacid, C. Nájera, 2008).

Nucleophilic Fluorination

The reagent has facilitated nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds through Copper-Catalyzed H-F Insertion, leading to complex α-fluorocarbonyl derivatives. This method is adaptable for radiofluorination, enhancing the synthesis of (18)F-labeled biomolecules (Erin E. Gray et al., 2016).

Organotrifluoroborate Hydrolysis

Studies on organotrifluoroborate hydrolysis have shed light on the "slow release" strategy in Suzuki-Miyaura coupling, where the appropriate rate of hydrolysis of the reagent is crucial for minimizing side reactions and maximizing efficiency (A. Lennox, G. Lloyd‐Jones, 2012).

Rhodium-Catalyzed Insertions

Potassium vinyltrifluoroborate serves as an efficient partner for Rh(III)-catalyzed annulations with benzamide derivatives, generating 4-trifluoroboratotetrahydroisoquinolones. This showcases the reagent's contribution to generating boron-containing building blocks for further chemical transformations (Marc Presset et al., 2013).

Safety And Hazards

Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

potassium;trifluoro-[4-(phenylcarbamoyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3NO.K/c15-14(16,17)11-8-6-10(7-9-11)13(19)18-12-4-2-1-3-5-12;/h1-9H,(H,18,19);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGJSAKNIGTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635559
Record name Potassium trifluoro[4-(phenylcarbamoyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(phenylaminocarbonyl)phenyltrifluoroborate

CAS RN

912350-01-7
Record name Potassium trifluoro[4-(phenylcarbamoyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium [4-(phenylamino-1-carbonyl)phenyl]trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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